![molecular formula C11H17NO2 B2597559 N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide CAS No. 2157281-27-9](/img/structure/B2597559.png)
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxyspiro[33]heptan-1-yl)prop-2-enamide is a synthetic organic compound with the molecular formula C11H17NO2 It is characterized by a spirocyclic structure, which includes a methoxy group and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction. This step requires the use of a methoxy donor, such as methanol, in the presence of a catalyst.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide
- N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide
Uniqueness
N-(3-Methoxyspiro[33]heptan-1-yl)prop-2-enamide is unique due to its specific spirocyclic structure and the presence of both methoxy and prop-2-enamide groups
特性
IUPAC Name |
N-(3-methoxyspiro[3.3]heptan-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-10(13)12-8-7-9(14-2)11(8)5-4-6-11/h3,8-9H,1,4-7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQPKXYSOTXUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2597477.png)
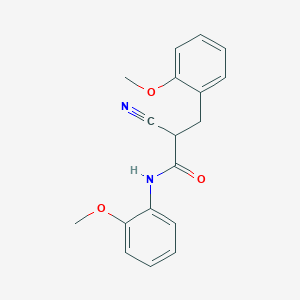
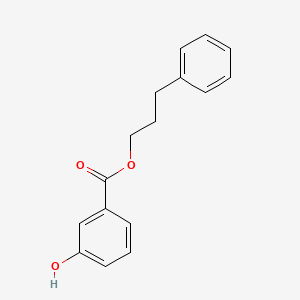
![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/new.no-structure.jpg)
![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B2597485.png)
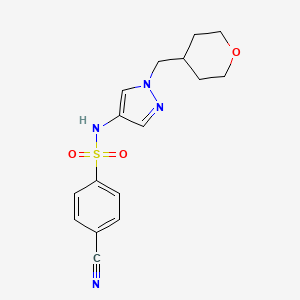
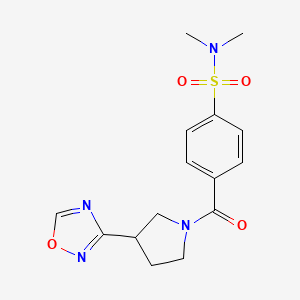
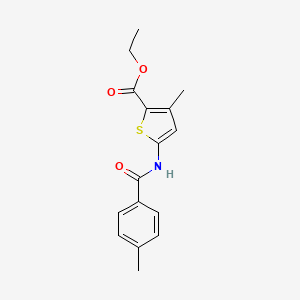
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)
![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)
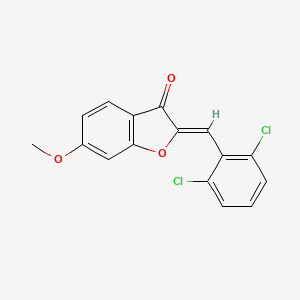
![1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2597499.png)
